4-Nitrophenyl-beta-D-mannopyranoside 4-Nitrophenyl-beta-D-mannopyranoside
Brand Name: Vulcanchem
CAS No.: 35599-02-1
VCID: VC0013787
InChI: InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11+,12-/m1/s1
SMILES: C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Molecular Formula: C12H15NO8
Molecular Weight: 301.25 g/mol

4-Nitrophenyl-beta-D-mannopyranoside

CAS No.: 35599-02-1

VCID: VC0013787

Molecular Formula: C12H15NO8

Molecular Weight: 301.25 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrophenyl-beta-D-mannopyranoside - 35599-02-1

Description

4-Nitrophenyl-β-D-mannopyranoside is a chemical compound with the molecular formula C12H15NO8 and a molecular weight of 301.25 Daltons . It is also known by several synonyms, including p-Nitrophenyl-β-D-mannopyranoside and pNP-β-D-mannopyranoside . This compound is utilized as a chromogenic substrate for β-mannosidase activity measurement . β-mannosidase is an enzyme required to study glycoproteins' structural details .

In biochemical applications, 4-Nitrophenyl-β-D-mannopyranoside serves as a substrate to analyze the action mechanism of Pyrococcus furiosus thermostable glycosidase (PFTG) and to determine kinetic parameters via isothermal titration calorimetry (ITC) . It is also employed as a substrate for GH1-glucosidase (EaBgl1A) enzyme and for screening cucumber enzymes . The compound is useful in organic synthesis .

A similar compound is 4-Nitrophenyl-α-D-mannopyranoside, which, like its beta counterpart, is used as a substrate for glycosidases . 4-Nitrophenyl-β-D-galactopyranoside is another related chemical compound often used as a chromogenic substrate to detect galactosidase activity .

CAS No. 35599-02-1
Product Name 4-Nitrophenyl-beta-D-mannopyranoside
Molecular Formula C12H15NO8
Molecular Weight 301.25 g/mol
IUPAC Name (2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol
Standard InChI InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11+,12-/m1/s1
Standard InChIKey IFBHRQDFSNCLOZ-LDMBFOFVSA-N
SMILES C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Synonyms 4-nitrophenyl-beta-D-mannopyranoside
p-nitrophenyl-beta-D-mannoside
para-nitrophenyl-beta-D-mannopyranoside
PNPBM
Reference Tailford et al. Structural and biochemical evidence for a boat-like transition state in beta-mannosidases Nature Chemical Biology, doi: 10.1038/nchembio.81, published online 13 April 2008. http://www.nature.com/naturechemicalbiology
PubChem Compound 161880
Last Modified Sep 14 2023

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